

Technical Guide: Physicochemical Properties of Tetrabutylammonium Hydrogen Sulfide

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Compound of Interest

Compound Name: *Tetrabutylammonium hydrogen sulfide*

Cat. No.: *B119801*

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This document provides a detailed overview of the molecular weight and related physicochemical properties of **Tetrabutylammonium Hydrogen Sulfide** (TBAHS). It includes calculated data, a standard experimental protocol for molecular weight verification, and logical diagrams to illustrate the compound's structure and analytical workflow.

Core Physicochemical Data

Tetrabutylammonium hydrogen sulfide is a quaternary ammonium salt. Its fundamental properties are derived from its molecular formula, $C_{16}H_{37}NS$.^[1] The molecular weight is a critical parameter for stoichiometric calculations in synthesis, formulation development, and analytical procedures.

The quantitative data pertaining to the molecular weight of **tetrabutylammonium hydrogen sulfide** are summarized below. The calculation is based on the standard atomic weights of its constituent elements.

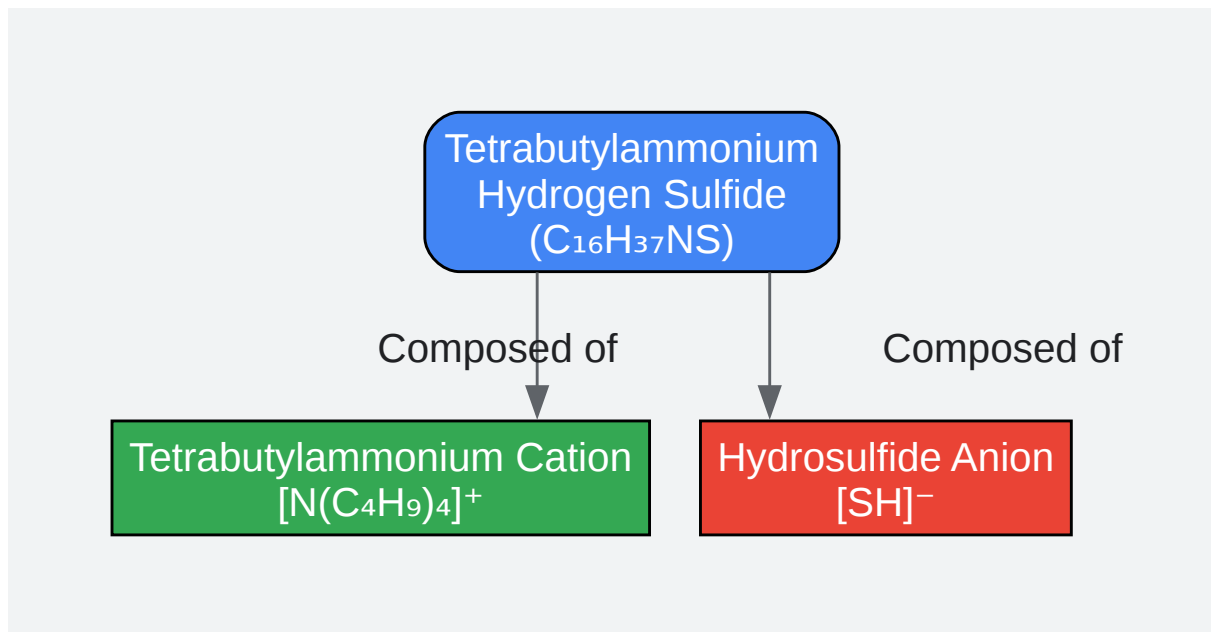
Parameter	Value	Source
Molecular Formula	C ₁₆ H ₃₇ NS	PubChem[1]
Molecular Weight (g/mol)	275.5 g/mol	Computed by PubChem[1]
Monoisotopic Mass (Da)	275.26467136 Da	Computed by PubChem[1]
CAS Number	84030-21-7	PubChem[1]

Elemental Composition:

Element	Symbol	Count	Atomic Weight (g/mol)	Total Contribution (g/mol)
Carbon	C	16	12.011	192.176
Hydrogen	H	37	1.008	37.296
Nitrogen	N	1	14.007	14.007
Sulfur	S	1	32.06	32.06
Total	275.539			

Structural and Logical Representation

The structure of **tetrabutylammonium hydrogen sulfide** consists of two ionic components: a tetrabutylammonium cation and a hydrosulfide anion. This relationship is visualized below.



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Ionic composition of the subject compound.

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

While the molecular weight is calculated from the molecular formula, its experimental verification is crucial for compound identification and purity assessment. The standard method for this is Mass Spectrometry (MS).

Objective: To experimentally determine the mass-to-charge ratio (m/z) of the tetrabutylammonium cation to confirm the compound's identity.

Instrumentation:

- Electrospray Ionization Time-of-Flight Mass Spectrometer (ESI-TOF MS)
- Syringe pump

- High-purity solvents (e.g., Methanol, Acetonitrile, Water)
- Calibrant solution (e.g., Sodium Formate)

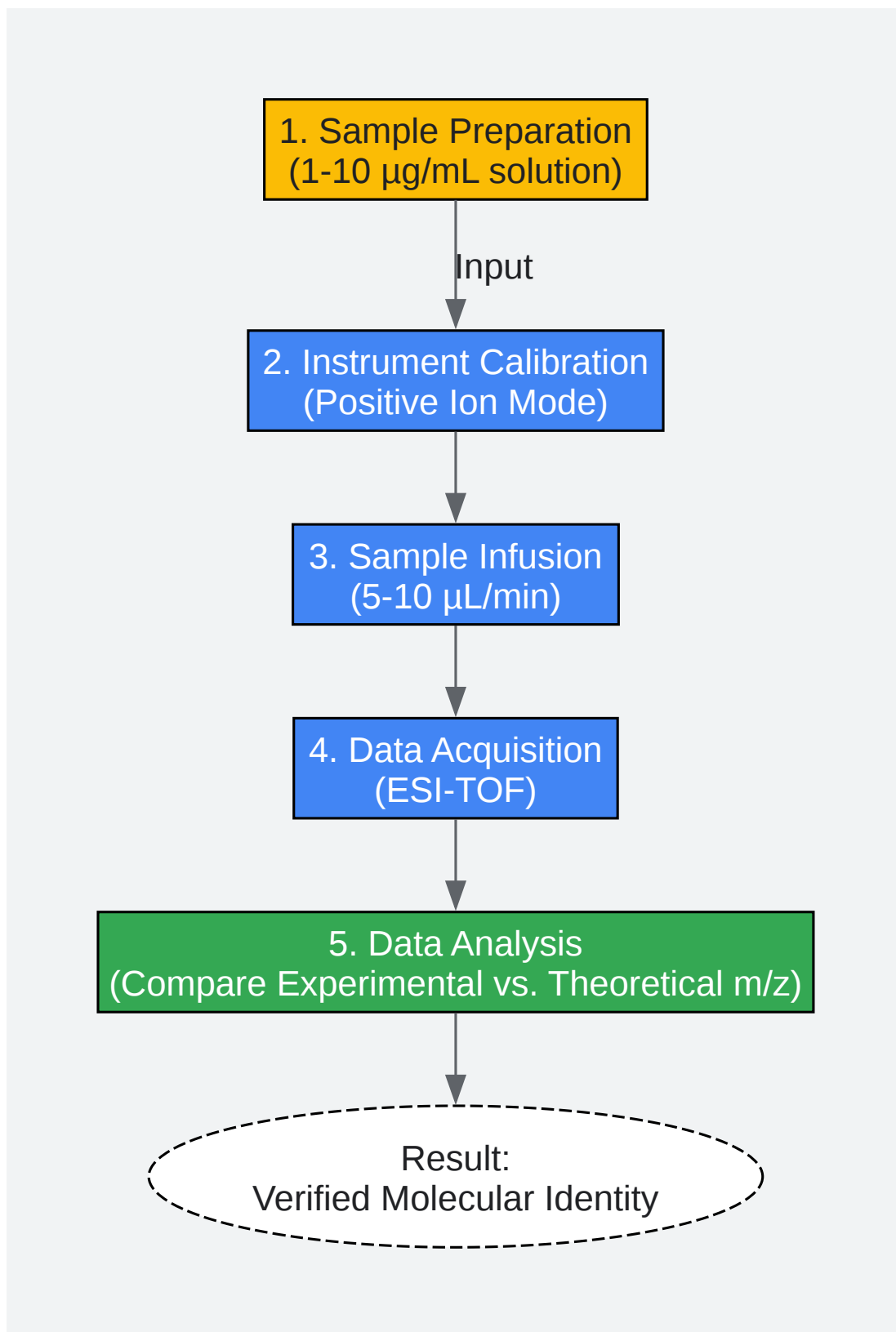
Methodology:

- Sample Preparation:
 - Prepare a stock solution of **tetrabutylammonium hydrogen sulfide** at 1 mg/mL in methanol.
 - Perform a serial dilution to a final concentration of 1-10 µg/mL using 50:50 acetonitrile:water as the solvent.
- Instrument Calibration:
 - Calibrate the mass spectrometer in positive ion mode across a mass range of m/z 100-1000 using the standard calibrant solution. Ensure mass accuracy is within 5 ppm.
- Sample Infusion:
 - Infuse the prepared sample solution into the ESI source at a constant flow rate of 5-10 µL/min using a syringe pump.
- Data Acquisition:
 - Acquire data in positive ion mode. The tetrabutylammonium cation $[N(C_4H_9)_4]^+$ is expected to be the most prominent ion.
 - Set key ESI source parameters:
 - Capillary Voltage: 3.5 kV
 - Nebulizer Gas (N₂): 1.0 bar
 - Drying Gas (N₂): 4.0 L/min at 180°C
- Data Analysis:

- Process the resulting mass spectrum to identify the peak corresponding to the tetrabutylammonium cation.
- The theoretical m/z for $[C_{16}H_{36}N]^+$ is calculated as 242.2842.
- Compare the experimentally observed m/z with the theoretical value. The mass error should be within acceptable limits (typically < 5 ppm) to confirm the identity.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the mass spectrometry workflow for molecular weight verification.



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Workflow for MS-based molecular weight verification.

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References

- 1. Tetrabutylammonium hydrogen sulphide | C16H37NS | CID 11208119 - PubChem [pubchem.ncbi.nlm.nih.gov]
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